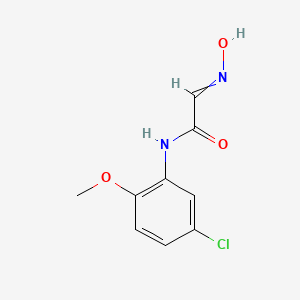

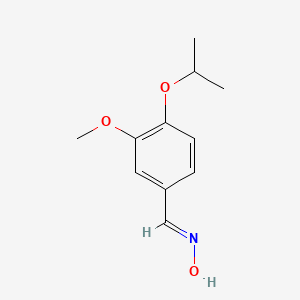

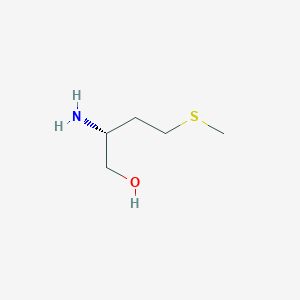

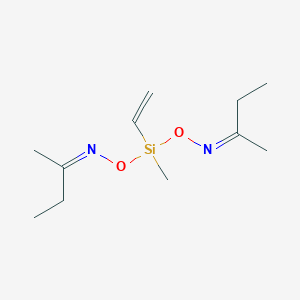

(S)-dimethyl 2-benzamidopentanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “(S)-dimethyl 2-benzamidopentanedioate”. More research is needed in this area .Relevant Papers One relevant paper is “Amide derivatives of ethacrynic acid” which mentions a related compound “diethyl 2-benzamidopentanedioate”. The paper discusses the use of ethacrynic acid derivatives to prevent, inhibit or treat a variety of disorders or diseases including cancer and inflammatory disorders .

Wissenschaftliche Forschungsanwendungen

Dielectric Studies in Complexes

One study explored the dielectric properties of complexes involving NN-dimethyl formamide with various alcohols, providing insights into the nature of complexation in such systems (Thenappan & Sankar, 2006).

Inhibition of Steel Corrosion

Research on spirocyclopropane derivatives, including compounds related to (S)-dimethyl 2-benzamidopentanedioate, revealed their effectiveness in inhibiting corrosion of mild steel in acidic solutions (Chafiq et al., 2020).

Polymer Precursor Applications

Dimethyl 1,19-nonadecanedioate, a compound related to (S)-dimethyl 2-benzamidopentanedioate, has been used as a polymer precursor, derived from natural oils in the presence of specific catalysts (Furst et al., 2012).

Catalytic Applications in Baeyer–Villiger Oxidation

A study demonstrated the use of a dimethyltin(IV) compound as a catalyst in Baeyer–Villiger oxidation, highlighting the potential for similar compounds in catalysis (Martins et al., 2016).

Coordination Properties in Chemistry

Research on coordination properties of various ligands, including those similar to (S)-dimethyl 2-benzamidopentanedioate, has provided valuable information in the field of organometallic chemistry (García-Antón et al., 2004).

Quantification in Processed Foods

A method was developed for the quantification of benzoic acid in processed foods using proton nuclear magnetic resonance spectroscopy, where compounds similar to (S)-dimethyl 2-benzamidopentanedioate were referenced (Ohtsuki et al., 2012).

Chemical Reactivity and Synthesis

The reactivity of N,N-dimethyl enaminones has been studied extensively, with implications for the synthesis of various biologically active heterocyclic compounds (Gaber et al., 2017).

Medicinal Chemistry Approach to Natural Products

Natural products and their synthetic analogues, including compounds related to (S)-dimethyl 2-benzamidopentanedioate, have been explored for their potential as chemotherapeutic agents (Lee, 2010).

Synthesis and Applications in Organic Chemistry

The synthesis of various compounds, including those related to (S)-dimethyl 2-benzamidopentanedioate, has been documented for various applications in organic chemistry (Oliva et al., 1998).

Eigenschaften

IUPAC Name |

dimethyl (2S)-2-benzamidopentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTSRQZZNLVBKG-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427536 |

Source

|

| Record name | (S)-dimethyl 2-benzamidopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-dimethyl 2-benzamidopentanedioate | |

CAS RN |

86555-46-6 |

Source

|

| Record name | (S)-dimethyl 2-benzamidopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)

![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)